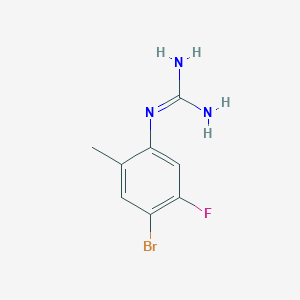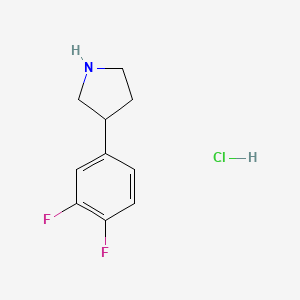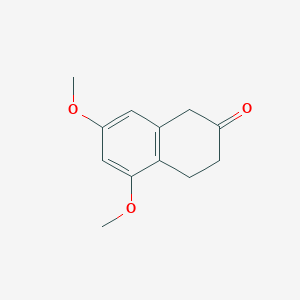
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound with a unique structure that includes two methoxy groups and a dihydronaphthalene core
準備方法
The synthesis of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Reduction of the naphthalene core: The naphthalene core can be partially reduced to form the dihydronaphthalene structure using hydrogenation reactions with catalysts like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives using hydrogenation with catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
科学的研究の応用
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
5,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
5,7-Dimethoxy-1-tetralone: Similar structure but lacks the dihydronaphthalene core.
5,7-Dimethoxy-2-tetralone: Similar structure but with different positioning of the methoxy groups.
5,7-Dimethoxy-3,4-dihydro-1H-naphthalen-2-one: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and the dihydronaphthalene core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
87656-89-1 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
5,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
JDFOXCCZZZWMNQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC(=O)C2)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



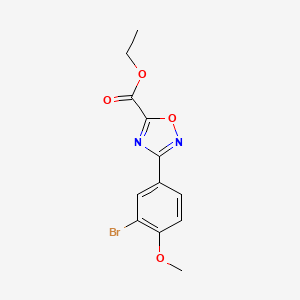
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
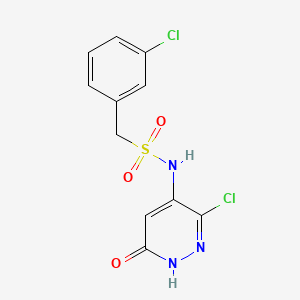
![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
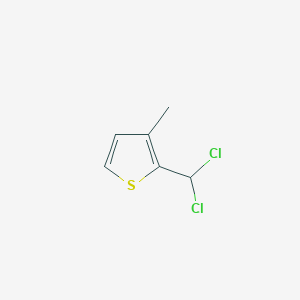
![3-Chloronaphtho[2,3-b]benzofuran](/img/structure/B13684222.png)


